![molecular formula C17H15N3O3 B1674426 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid CAS No. 27031-00-1](/img/structure/B1674426.png)

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid

Overview

Description

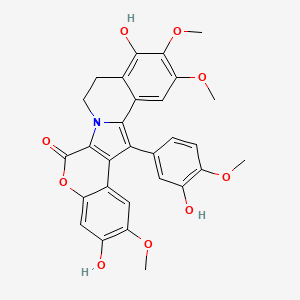

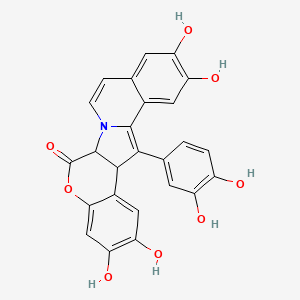

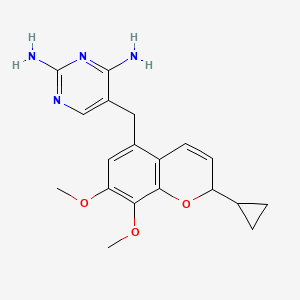

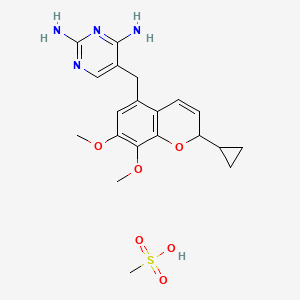

“4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid” is a chemical compound with the CAS Number: 27031-00-1. It has a molecular weight of 309.32 . The IUPAC name for this compound is 4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid .

Synthesis Analysis

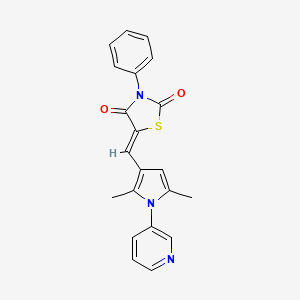

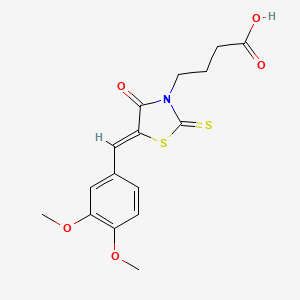

The synthesis of similar compounds has been reported in the literature . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) . This code provides a standard way to encode the compound’s molecular structure and formula .

Physical And Chemical Properties Analysis

This compound is stored at room temperature in a sealed, dry environment . The compound’s physical form and shipping temperature are not specified in the search results .

Scientific Research Applications

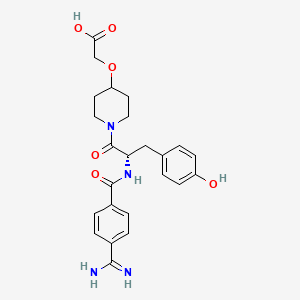

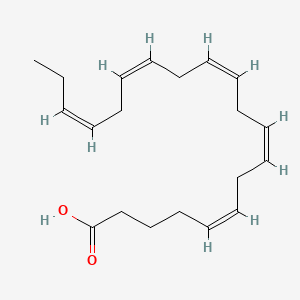

Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors

A study by Musser et al. (1987) explored the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, including compounds related to "4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid". These compounds were evaluated for their inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxygenase in vitro, and as inhibitors of leukotriene D4 induced bronchospasm in guinea pigs in vivo. The research highlights the compound's potential in modulating inflammatory responses related to leukotriene activity. Musser, J. et al. (1987). Journal of Medicinal Chemistry.

Supramolecular Assemblies and Chemical Reactions

Another aspect of research involving "this compound" focuses on its role in forming supramolecular assemblies. Jin et al. (2014) studied crystalline organic acid–base adducts derived from benzimidazole and acidic components, elucidating the proton transfer mechanisms and highlighting the compound's utility in supramolecular chemistry. Jin, S. et al. (2014). Journal of Molecular Structure.

Synthesis and Characterization of Novel Compounds

Further research by El-Faham et al. (2013) involved the synthesis of α-ketoamide derivatives using "this compound" as a precursor. This study emphasizes the compound's applicability in creating novel chemical entities with potential biological activities. El-Faham, A. et al. (2013). Molecules.

Antimicrobial and Antiviral Research

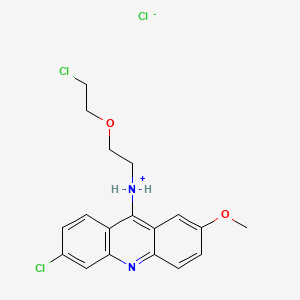

Another avenue of research explored the synthesis of benzimidazole derivatives bearing acidic heterocycles, evaluating their potential as angiotensin II receptor antagonists and exploring other biological activities, including antimicrobial and antiviral effects. Kohara et al. (1996) discuss the design and synthesis of such compounds, showing the broad spectrum of biological research associated with benzimidazole derivatives. Kohara, Y. et al. (1996). Journal of Medicinal Chemistry.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of iGP-1 is the mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) . mGPDH is a ubiquinone-linked enzyme in the mitochondrial inner membrane that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain .

Mode of Action

iGP-1 acts as a potent, selective, and dose-dependent inhibitor against mGPDH . It directly interacts with a single, allosteric binding site on mGPDH and displays mixed type of inhibition kinetics . It competes with glycerol phosphate for free mGPDH and uncompetitively inhibits GP-bound mGPDH .

Biochemical Pathways

The inhibition of mGPDH by iGP-1 affects the glycerol phosphate shuttle, a major biochemical pathway that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain . This can impact various downstream effects related to energy metabolism and redox homeostasis.

Pharmacokinetics

It is known that igp-1 is cell-permeable , suggesting that it can be absorbed and distributed in the body

Result of Action

The inhibition of mGPDH by iGP-1 reduces H2O2 production by IQ site and inhibits ΔΨm driven by low concentrations of succinate . . This suggests that iGP-1 can modulate mitochondrial function and redox homeostasis.

Action Environment

The action of iGP-1 can be influenced by various environmental factors. For instance, its fluorescence increases with acidified pH . .

Biochemical Analysis

Biochemical Properties

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid: plays a crucial role in biochemical reactions by selectively inhibiting mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) with an IC₅₀ value of 6.3 µM . This inhibition is dose-dependent and does not affect the cytosolic form of the enzyme. The compound interacts with a single allosteric binding site on mGPDH, displaying mixed inhibition kinetics. It reduces hydrogen peroxide production and inhibits mitochondrial membrane potential driven by low concentrations of succinate .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It does not inhibit pyruvate uptake into cells or mitochondria and has no direct effect on glycolysis in synaptosomes . It significantly impacts mitochondrial respiration, particularly under conditions where lactate dehydrogenase-mediated NAD⁺ generation is blocked. This indicates a reliance on the glycerol phosphate shuttle for NAD⁺ generation to support high glycolytic demand .

Molecular Mechanism

At the molecular level, This compound exerts its effects by binding to an allosteric site on mGPDH. This binding results in mixed inhibition kinetics, with competitive inhibition against free mGPDH and uncompetitive inhibition against glycerol phosphate-bound mGPDH . The compound reduces hydrogen peroxide production by the IQ site and inhibits mitochondrial membrane potential driven by succinate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound is stable under standard storage conditions (2-8°C) and is protected from light . Long-term studies have shown that it maintains its inhibitory effects on mGPDH over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it effectively inhibits mGPDH without causing adverse effects. At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings .

Metabolic Pathways

This compound: is involved in metabolic pathways related to the glycerol phosphate shuttle. It interacts with mGPDH, reducing hydrogen peroxide production and affecting mitochondrial membrane potential . These interactions highlight its role in regulating mitochondrial function and cellular metabolism.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed efficiently due to its cell-permeable nature . It does not inhibit pyruvate uptake into cells or mitochondria, ensuring that its effects are specific to mGPDH inhibition .

Subcellular Localization

The subcellular localization of This compound is primarily within the mitochondria, where it exerts its inhibitory effects on mGPDH . This localization is crucial for its function, as it targets the mitochondrial glycerol phosphate shuttle without affecting other cellular processes .

properties

IUPAC Name |

4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVPDCQNTCJVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of iGP-1 and what are its downstream effects?

A1: iGP-1 is a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) [, ]. This enzyme plays a crucial role in the glycerol phosphate shuttle, a mechanism that links glycolysis to oxidative phosphorylation (OXPHOS) by transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain []. Inhibiting mGPDH with iGP-1 is therefore hypothesized to disrupt cellular metabolism, particularly in cancer cells, which often rely heavily on OXPHOS for energy production [].

Q2: What is known about the structure-activity relationship (SAR) of iGP-1 and its analogs?

A2: Research suggests that a benzimidazole-phenyl-succinamide core structure is crucial for the inhibitory activity of iGP-1 against mGPDH []. Modifications to the benzimidazole ring system can influence both the potency and off-target effects of these inhibitors. Further research exploring different modifications within this chemical space could lead to the development of more potent and selective mGPDH inhibitors [].

Q3: Has the efficacy of iGP-1 been tested in biological systems?

A3: While the exact efficacy of iGP-1 hasn't been extensively detailed in the provided research, studies utilizing live-cell imaging have confirmed that iGP-class compounds, including iGP-1, can effectively penetrate cellular membranes [], suggesting their potential for in vitro and in vivo applications.

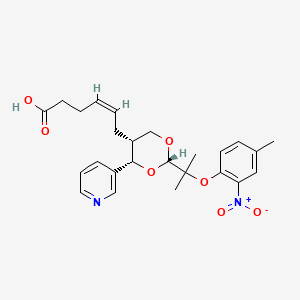

Q4: Are there alternative compounds that target mGPDH?

A4: Beyond the benzimidazole derivatives like iGP-1, research indicates that a benzoxadiazole-derivative (compound 5108184) also demonstrates potent inhibitory effects against mGPDH []. Additionally, the antidiabetic drug metformin has been identified as a potential mGPDH inhibitor []. This finding suggests a potential link between mGPDH inhibition and the anti-cancer effects observed with metformin in some studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/no-structure.png)

![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)

![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)